molecular formula C11H15F2N3 B1476631 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 1994470-26-6

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476631
CAS No.: 1994470-26-6
M. Wt: 227.25 g/mol
InChI Key: LXJCUXYWNPLSLL-UHFFFAOYSA-N
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Description

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors. This amine-substituted pyridine derivative features a piperidine ring modified with a difluoromethyl group, a motif commonly employed to fine-tune the molecule's metabolic stability, lipophilicity, and binding affinity. Structural analogs of this compound, which share the core 6-(substituted piperidin-1-yl)pyridin-3-amine scaffold, have been investigated as key intermediates in the synthesis of pyridine-amidopyrimidine derivatives, a class of compounds with demonstrated potential as antineoplastic agents . The strategic incorporation of fluorine atoms is a well-established strategy in drug design, and the difluoromethyl group on the piperidine ring is intended to modulate the electronic properties and conformation of the molecule, potentially leading to enhanced interactions with biological targets such as protein kinases . Researchers utilize this building block to explore structure-activity relationships (SAR) and develop new therapeutic candidates for diseases like cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions, as similar piperidine-pyridine derivatives can be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

6-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3/c12-11(13)8-3-5-16(6-4-8)10-2-1-9(14)7-15-10/h1-2,7-8,11H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCUXYWNPLSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Summary

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Synthesis of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one Ethyl vinyl ether + 2,2-difluoroacetic anhydride 78 Performed on 90 g scale, product used immediately
2 Conversion to (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile Reaction with nitrile precursor 77 Combined batches for isolation
3 One-pot cyclization and reduction to 4-(difluoromethyl)pyridin-2-amine Methoxylamine hydrochloride, acetic acid, HBr, zinc reduction 60–72 Optimized work-up avoids silica gel purification

One-Pot Synthesis Procedure (Lab Scale Example)

  • Starting Material: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (50 g, 0.26 mol)
  • Reagents: Methoxylamine hydrochloride (3 equiv), acetic acid solvent, hydrobromic acid in acetic acid (1.9 equiv), zinc (3 equiv)
  • Conditions: Stir at 50 °C for 7 h, then add HBr and stir at 90 °C for 15 h; cool, degas, add zinc portionwise at room temperature, stir 3 h.
  • Work-up: Filter over Celite, concentrate, basify with ammonium hydroxide, extract with dichloromethane, dry, solvent switch to heptane, crystallize at 4 °C.
  • Yield: 72% isolated as light brown solid.

Large-Scale Synthesis Adaptation

  • Scale: 3.0 kg of nitrile starting material
  • Reagents: Methoxylamine hydrochloride (3 equiv), hydrobromic acid (2 equiv), zinc (3 equiv)
  • Conditions: Similar to lab scale with appropriate volume adjustments and stirring times.
  • Work-up: Filtration, concentration, basification, extraction, drying, activated charcoal treatment, crystallization.
  • Yield: 60% isolated product (1.36 kg), pale brown solid.

Comparative Analysis of Preparation Routes

Aspect Route A Route B Route C (Five-step two-pot)
Starting Material Cost Moderate High Low (commercially available)
Hazardous Reagents Yes (DAST, radical bromination) Moderate (PyBroP, triethylsilane) No hazardous fluorinating agents
Scalability Limited (<5 g) Moderate High (kg scale demonstrated)
Overall Yield Low (2.8%) Moderate (>65% per step) Moderate (46%)
Process Complexity High (5 steps, multiple isolations) Moderate Moderate (5 steps, 2 pots, one-pot cyclization)
Environmental/Safety Poor (hazardous reagents) Moderate Improved (avoids sealed vessels)

Research Findings and Notes

  • The five-step two-pot procedure starting from 2,2-difluoroacetic anhydride represents a significant improvement in terms of safety, cost, and scalability for the production of 4-(difluoromethyl)pyridin-2-amine, which is structurally related to 6-(4-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
  • The method avoids the use of hazardous fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) and eliminates the need for sealed vessel reactions, enhancing practicality for industrial scale-up.
  • The optimized one-pot cyclization and reduction step simplifies the process and reduces purification steps, improving overall efficiency.
  • The process has been successfully scaled to multi-kilogram batches, demonstrating robustness and reproducibility suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine and pyridine rings contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine 913090-41-2 C₁₁H₁₄F₂N₃ 226.25 4-difluoromethyl piperidine High electronegativity, improved metabolic stability
6-(4-Methylpiperidin-1-yl)pyridin-3-amine Not specified C₁₁H₁₇N₃ 191.27 4-methyl piperidine Increased lipophilicity, reduced polarity
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine 295349-69-8 C₁₁H₁₈N₄ 206.29 4-ethyl piperazine Enhanced basicity, potential for H-bonding
6-(Piperidin-1-yl)pyridin-3-amine Not specified C₁₀H₁₅N₃ 177.25 Unsubstituted piperidine Baseline structure for SAR studies
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride 1707575-97-0 C₁₀H₁₆Cl₂N₃ 213.71 Piperidine at pyridine 4-position Altered binding geometry, salt form improves solubility

Biological Activity

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and a pyridine ring with an amine group. Its molecular formula is C11H14F2N3C_{11}H_{14}F_2N_3 with a molecular weight of approximately 233.25 g/mol. The difluoromethyl group enhances its lipophilicity, improving membrane penetration and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The difluoromethyl group increases binding affinity to specific enzymes and receptors, enhancing selectivity.
  • Enzyme Inhibition : In vitro studies have shown that the compound inhibits certain enzymes involved in metabolic pathways at nanomolar concentrations, suggesting potential therapeutic applications in diseases characterized by dysregulated enzyme activity .

Cellular Effects

Research indicates that this compound significantly influences various cellular processes:

  • Cell Proliferation : It modulates cell growth and differentiation, potentially altering cellular behavior.
  • Gene Expression : Alters the expression of specific genes, impacting cellular responses to stimuli.
  • Membrane Permeability : The fluoromethyl group enhances the compound's ability to penetrate cell membranes effectively .

Table 1: Summary of Cellular Effects

Cellular ProcessEffect
Cell ProliferationModulates growth and differentiation
Gene ExpressionAlters expression profiles
Membrane PermeabilityEnhances penetration

Therapeutic Potential

This compound has shown promise in various therapeutic areas:

  • Anticancer Activity : The compound has been evaluated for its potential to induce cell death through mechanisms such as methuosis, which differs from traditional apoptosis. This unique mode of action could provide advantages in cancer therapy .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation against bacterial infections .

Case Study: Anticancer Activity

In a study evaluating the compound's effects on glioblastoma cells, it was found to induce significant cytotoxicity at low concentrations (0.1 μM), demonstrating its potential as an anticancer agent. The study highlighted that specific substitutions on the compound significantly altered its biological profile, enhancing its efficacy against cancer cells .

Dosage Effects

Dosage plays a critical role in determining the biological activity of this compound:

  • Therapeutic vs. Toxic Doses : Lower doses are associated with beneficial effects, while higher doses may lead to toxicity. This underscores the importance of dosage optimization in preclinical studies .

Table 2: Dosage Effects

Dosage RangeEffect
Low DosesBeneficial effects
High DosesPotential toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-(difluoromethyl)piperidine and 3-aminopyridine derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to improved solubility of intermediates.
  • Catalysts : Use of K2_2CO3_3 or Cs2_2CO3_3 as bases facilitates deprotonation and accelerates the SNAr (nucleophilic aromatic substitution) mechanism .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce reaction time to 1–2 hours with comparable yields .
    • Yield Optimization : Purification via column chromatography (silica gel, eluent: DCM/MeOH 10:1) achieves >85% purity. Scaling reactions under inert atmospheres (N2_2) minimizes byproduct formation.

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H NMR (DMSO-d6_6) should show characteristic peaks: δ 8.15 (pyridine-H), δ 6.85 (amine-NH2_2), and δ 4.30–3.80 (piperidine-CH2_2) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+^+ at m/z 213.23, with fragmentation patterns matching the difluoromethyl-piperidine moiety .
  • X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl group and pyridine ring, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Screening Protocol :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC50_{50} values with control compounds (e.g., cisplatin) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate with Western blotting .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays.

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Mechanistic Insight :

  • Metabolic Stability : The difluoromethyl group reduces oxidative metabolism by CYP450 enzymes, as evidenced by liver microsome assays (t1/2_{1/2} > 120 min vs. <30 min for non-fluorinated analogs) .
  • Membrane Permeability : LogP values (calculated: 1.8) suggest moderate lipophilicity, enhancing blood-brain barrier penetration in rodent models .
    • Comparative Data :
Analog LogP CYP3A4 t1/2_{1/2} (min)
Difluoromethyl1.8>120
Methyl1.245
Hydrogen0.925

Q. What strategies resolve contradictory data in the compound’s anticancer activity across different cell lines?

  • Experimental Design :

  • Hypothesis Testing : If activity varies between HeLa (IC50_{50} = 5 µM) and A549 (IC50_{50} > 50 µM), perform:
  • Proteomic Profiling : Identify differential expression of target proteins (e.g., EGFR, Bcl-2) via LC-MS/MS.
  • CRISPR Knockout : Silence candidate genes (e.g., PI3KCA) to confirm target specificity .
  • Pharmacodynamic Modeling : Use Hill coefficients to assess cooperativity in dose-response curves, distinguishing between on-target and off-target effects.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

  • SAR Workflow :

  • Scaffold Modifications : Introduce substituents at pyridine-C2 (e.g., Cl, OMe) to sterically hinder off-target binding.
  • Piperidine Ring : Replace difluoromethyl with trifluoromethyl to enhance electron-withdrawing effects and kinase affinity (see analogs in ).
  • Data-Driven Optimization :
Modification EGFR IC50_{50} (nM) Selectivity vs. PI3K
Parent Compound1502-fold
C2-Cl755-fold
CF3_3 Piperidine4010-fold

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process Chemistry Guidelines :

  • Continuous Flow Reactors : Enable gram-scale production with precise temperature control (ΔT ±2°C) and reduced side reactions .
  • Quality Control : Implement in-line FTIR to monitor intermediate formation. Final purity ≥98% via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers address solubility limitations in in vivo studies?

  • Formulation Strategies :

  • Prodrug Design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

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